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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinyl acetate (CAS No. 141-11-7) is a widely used fragrance ingredient, valued for its
characteristic fresh, rosy, and slightly fruity aroma. As a key component in many perfumes,
cosmetics, and flavoring agents, the precise and accurate characterization of its chemical
structure and purity is paramount. This technical guide provides an in-depth overview of the
spectroscopic data for rhodinyl acetate, focusing on Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a
comprehensive resource for researchers, scientists, and professionals in drug development
and quality control who work with this and similar organic molecules.

Chemical Structure

Rhodinyl acetate is the acetate ester of rhodinol. Its chemical structure is 3,7-dimethyloct-7-
en-1-yl acetate.

Molecular Formula: C12H2202 Molecular Weight: 198.30 g/mol [1] IUPAC Name: 3,7-
dimethyloct-7-enyl acetate[1]

Spectroscopic Data Presentation
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While a complete, unified experimental dataset for rhodinyl acetate is not readily available in
the public domain, the following tables summarize the expected spectroscopic characteristics
based on the functional groups present in the molecule. These tables provide a reliable
reference for the analysis and identification of rhodinyl acetate.

Table 1: Predicted *"H NMR Spectroscopic Data for
Rhodinyl Acetate

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~4.7 S 2H =CH:
~4.1 t 2H -CH2-O-
~2.0 s 3H -O-C(=0)-CHs
~1.9 m 1H -CH(CHs)-
~1.7 s 3H =C(CH3)-
~1.6 m 2H -CHz-
~1.4 m 2H -CHaz-
~1.2 m 2H -CH2-
~0.9 d 3H -CH(CHs3)-

Note: Predicted values are based on standard chemical shift tables for similar functional
groups. Actual experimental values may vary slightly depending on the solvent and instrument
used.

Table 2: Predicted **C NMR Spectroscopic Data for
Rhodinyl Acetate
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Chemical Shift (8) ppm Assighment
~171.0 -C=0

~145.0 =C(CHs)-
~110.0 =CH:

~63.0 -CH2-O-
~39.0 CHa-

~37.0 -CHa-

~35.0 -CH(CHs)-
~29.0 -CH2-

~22.0 =C(CHs)-
~21.0 -O-C(=0)-CHs
~19.0 -CH(CHs)-

Note: Predicted values are based on standard chemical shift tables. The broad chemical shift
range of 3C NMR makes it a powerful tool for structural elucidation.[2][3]

Table 3: Infrared (IR) Spectroscopy Data for Rhodinyl

Acetate
Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
~3080 Medium =C-H Stretch Alkene
2960-2850 Strong C-H Stretch Alkane
~1740 Strong C=0 Stretch Ester
~1645 Medium C=C Stretch Alkene
~1240 Strong C-O Stretch Ester
~890 Strong =C-H Bend Alkene (out-of-plane)
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Note: The IR spectrum provides a unique fingerprint of the molecule, allowing for the
identification of key functional groups.[4][5][6][7]

Table 4: Mass Spectrometry (MS) Data for Rhodinyl

Acetate
m/z Interpretation
198 [M]* (Molecular lon)
138 [M - CHsCOOH]*
123 [M - CHsCOOH - CHs]*
69 [CsHo]*
43 [CH3CO]J* (Base Peak)

Note: Mass spectrometry provides information about the molecular weight and fragmentation
pattern of the molecule, aiding in its identification. Predicted fragmentation patterns can be
found in databases such as FooDB.[8]

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic
data presented above. These methods are standard for the analysis of volatile organic
compounds like rhodinyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of rhodinyl acetate in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs). Add a small amount of an internal standard, such as
tetramethylsilane (TMS), for chemical shift referencing.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of
300 MHz or higher.

e 'H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.
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o Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a
relaxation delay of 1-2 seconds.

o Process the data using Fourier transformation, phase correction, and baseline correction.

e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and
a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon
signals.

o Data processing is similar to H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples like rhodinyl acetate, the Attenuated Total
Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed
directly onto the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[9][10][11]
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum over a typical range of 4000-400 cm™1,

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute the rhodinyl acetate sample in a volatile organic solvent (e.g.,
dichloromethane or hexane) to an appropriate concentration (typically in the ppm range).

 Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a
mass spectrometer (e.g., a quadrupole or ion trap analyzer).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b085566?utm_src=pdf-body
https://www.spectroscopyonline.com/view/purity-analysis-adulterated-essential-oils-wintergreen-tea-tree-rosemary-and-lemon-eucalyptus-oil-ft
https://www.syntechinnovation.com/knowledge-blog/classification-of-essential-oils-with-ft-ir-spectroscopy.html
https://www.doterra.com/IL/en_IL/essential-oil-production-infrared-spectroscopy
https://www.benchchem.com/product/b085566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Gas Chromatography:
o Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is
suitable for separating fragrance components.

o Oven Program: A temperature gradient is used to separate the components of the sample.
A typical program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.

e Mass Spectrometry:

o lonization: Electron lonization (EI) at 70 eV is standard for creating a reproducible
fragmentation pattern.

o Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key
fragment ions.

o Data Analysis: Identify rhodinyl acetate by its retention time and by comparing its mass
spectrum to a reference library (e.g., NIST, Wiley).

Mandatory Visualization
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical sample such as rhodinyl acetate.
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Caption: Workflow for the spectroscopic analysis of rhodinyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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